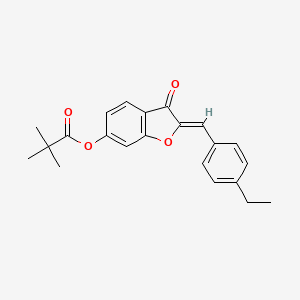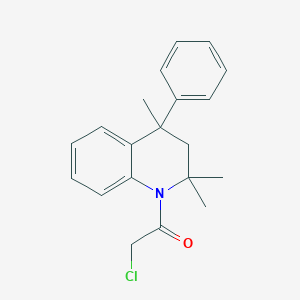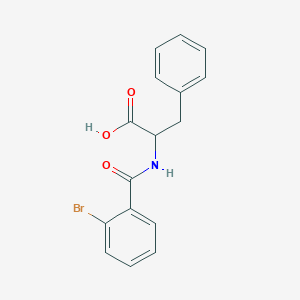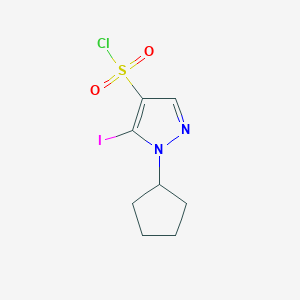![molecular formula C10H15ClN4 B12220417 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12220417.png)
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a compound with the molecular formula C10H14N4·HCl
Preparation Methods
The synthesis of 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves several steps. One common synthetic route starts with the reaction of 1-methylpyrrole with formaldehyde to form 1-methyl-2-(hydroxymethyl)pyrrole. This intermediate is then reacted with hydrazine to form 1-methyl-2-(hydrazinomethyl)pyrrole. The final step involves the cyclization of this intermediate with an appropriate reagent to form 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine, which is then converted to its hydrochloride salt .
Chemical Reactions Analysis
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
1-methyl-2-acetylpyrrole: This compound has a similar pyrrole ring structure but differs in its functional groups.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: This compound contains a pyrazole ring similar to 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine but has different substituents
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15ClN4 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H14N4.ClH/c1-13-6-3-4-9(13)8-11-10-5-7-14(2)12-10;/h3-7H,8H2,1-2H3,(H,11,12);1H |
InChI Key |
XIZCWQLNVDJJPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12220377.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12220386.png)

![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12220399.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12220401.png)

![4-hydroxy-2-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide](/img/structure/B12220406.png)
![3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12220407.png)
![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride](/img/structure/B12220408.png)
![N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide](/img/structure/B12220411.png)
